![molecular formula C21H21ClN2O2 B2564241 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 862244-18-6](/img/structure/B2564241.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, also known as WAY-100635, is a selective antagonist for the serotonin 5-HT1A receptor. It is commonly used in scientific research to study the role of serotonin in various physiological and pathological conditions.
Scientific Research Applications
Synthesis and Antimicrobial Activities
- This compound has been involved in research exploring the synthesis of new derivatives with potential antimicrobial activities. A study by Bektaş et al. (2007) demonstrated the synthesis of novel triazole derivatives, including compounds structurally related to 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one, showing good or moderate activities against microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Molecular Interaction Studies
- Research by Shim et al. (2002) investigated the molecular interactions of a structurally similar compound, focusing on its antagonist properties and binding interactions with cannabinoid receptors. This study provided insights into the steric and electrostatic character required for effective binding (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
Structural Characterization and Synthesis
- Yanxi Song et al. (2012) conducted a study on a compound with a similar piperazine structure, providing insights into its structural characteristics. This research contributes to understanding the chemical properties and potential applications of such compounds (Song, Y., Kumar, C. S. C., Chandraju, S., Naveen, S., & Li, H., 2012).
Anticonvulsant and Antimicrobial Activities
- A study by Aytemir et al. (2004) synthesized derivatives of 4H-pyran-4-one, including compounds structurally related to 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one. These compounds were evaluated for their anticonvulsant and antimicrobial activities, providing insights into their potential therapeutic applications (Aytemir, M., Çalış, Ü., & Özalp, M., 2004).
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGWCODEMIOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

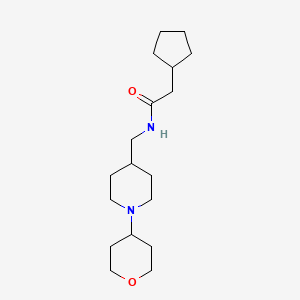
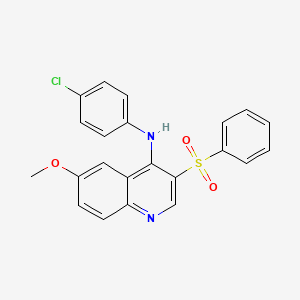
![N-(2-chloro-4-fluorophenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2564162.png)
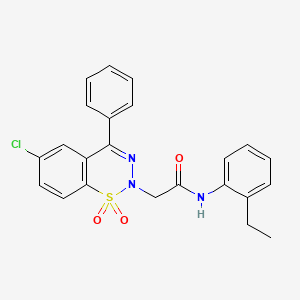
![2-(benzylsulfanyl)-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2564166.png)
![2-methoxy-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2564168.png)

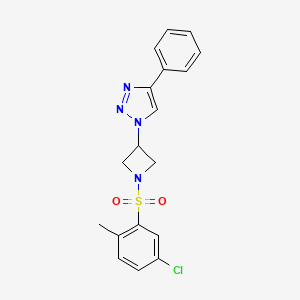
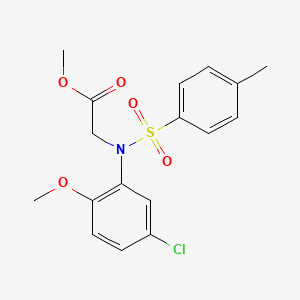
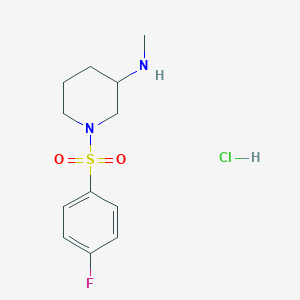

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2564177.png)
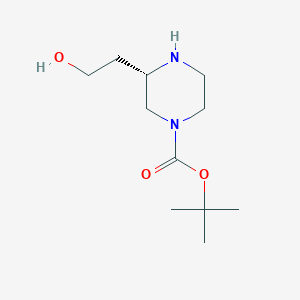
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2564181.png)